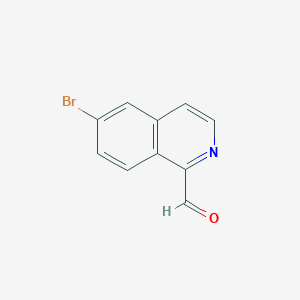

6-Bromoisoquinoline-1-carbaldehyde

Description

Significance of the Isoquinoline (B145761) Heterocycle in Organic Synthesis and Chemical Biology

The isoquinoline motif, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. nih.govsmolecule.com This structural unit is not merely a synthetic curiosity but is a recurring theme in nature, forming the core of an extensive family of over 2500 alkaloids. sigmaaldrich.com Many of these naturally occurring isoquinoline alkaloids, such as morphine, codeine, and papaverine, are renowned for their potent biological activities, which has cemented the isoquinoline scaffold as a "privileged" structure in drug discovery. sigmaaldrich.comorgsyn.org

The therapeutic applications of isoquinoline derivatives are vast and varied, encompassing analgesic, antimicrobial, anticancer, and anti-inflammatory properties. orgsyn.orgsciencedaily.com This broad biological activity has spurred significant interest among synthetic and medicinal chemists to develop efficient methods for constructing and functionalizing the isoquinoline core. google.com Beyond traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions, modern synthetic chemistry has introduced a host of new strategies, including transition-metal-catalyzed and photoredox reactions, to access these valuable heterocycles. chemicalbook.com

Overview of Functionalized Isoquinolines as Key Synthetic Intermediates

The strategic placement of functional groups on the isoquinoline ring is crucial for modulating the biological activity and physicochemical properties of the resulting molecules. Functionalized isoquinolines serve as pivotal intermediates, enabling chemists to introduce molecular diversity and tailor compounds for specific biological targets. bldpharm.com The ability to introduce substituents at positions C-1, C-3, and C-4, in particular, is a key focus in the design of novel therapeutic agents. chemicalbook.com

The introduction of reactive handles, such as halogens or aldehydes, onto the isoquinoline framework provides synthetic chemists with a powerful toolkit for further molecular elaboration. These functional groups can participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic additions, and condensations, thereby providing access to a vast chemical space of complex, polyfunctionalized molecules. nih.gov The development of de novo synthetic routes has further enhanced the ability to create intricate substitution patterns that are often difficult to achieve through direct functionalization of the parent heterocycle.

Specific Importance of 6-Bromoisoquinoline-1-carbaldehyde as a Versatile Building Block in Contemporary Chemical Research

Within the family of functionalized isoquinolines, 6-Bromoisoquinoline-1-carbaldehyde stands out as a particularly valuable synthetic intermediate. This compound incorporates two distinct and highly useful functional groups: a bromine atom at the 6-position and a carbaldehyde (aldehyde) group at the 1-position. This bifunctional nature makes it a highly versatile building block for the synthesis of complex molecular architectures.

The aldehyde group is a gateway to a multitude of chemical transformations. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in condensation reactions with amines to form imines or Schiff bases. chemicalbook.com These transformations are fundamental in the construction of more elaborate molecules.

Simultaneously, the bromine atom at the 6-position serves as a handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.

The strategic positioning of these two functional groups on the isoquinoline scaffold allows for a stepwise and controlled elaboration of the molecule. This makes 6-Bromoisoquinoline-1-carbaldehyde a coveted precursor for the synthesis of novel pharmaceutical candidates and functional materials. While detailed synthetic applications of this specific compound are emerging, its potential is underscored by the extensive use of similarly functionalized heterocycles in drug discovery and materials science. smolecule.comsciencedaily.com

Compound Data

Table 1: Physicochemical Properties of 6-Bromoisoquinoline

| Property | Value | Reference(s) |

| CAS Number | 34784-05-9 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₆BrN | nih.gov |

| Molecular Weight | 208.05 g/mol | |

| Boiling Point | 312.3±15.0 °C (Predicted) | nih.gov |

| Melting Point | 42-49 °C (lit.), 52-57 °C | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

Table 2: Properties of 6-Bromoisoquinoline-1-carbaldehyde

| Property | Value | Reference(s) |

| CAS Number | 1782021-44-6 | bldpharm.com |

| Molecular Formula | C₁₀H₆BrNO | - |

| Molecular Weight | 236.06 g/mol | nih.gov |

| Use | Research Use Only | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromoisoquinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-8-1-2-9-7(5-8)3-4-12-10(9)6-13/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMWJEJAUHWLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 6 Bromoisoquinoline 1 Carbaldehyde

Transformations at the Aldehyde Functional Group

The aldehyde group is a highly versatile functional group that can undergo a wide array of chemical transformations, including oxidation, reduction, and various nucleophilic addition and condensation reactions. These reactions allow for the modification of the C-1 substituent, leading to a variety of derivatives.

Oxidative Conversions of the Carbaldehyde to Carboxylic Acids

The aldehyde functional group of 6-bromoisoquinoline-1-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 6-bromoisoquinoline-1-carboxylic acid. This transformation is a common and fundamental reaction in organic synthesis. While oxidation of isoquinoline (B145761) itself is challenging and can lead to ring cleavage under harsh conditions, the aldehyde group offers a specific site for controlled oxidation. pharmaguideline.comshahucollegelatur.org.in

Common oxidizing agents for the conversion of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. For instance, oxidation of isoquinoline with alkaline potassium permanganate can lead to a mixture of products including phthalic acid and pyridine-3,4-dicarboxylic acid, demonstrating the breakdown of the ring system. shahucollegelatur.org.in However, the targeted oxidation of an aldehyde substituent is typically a much milder process.

| Oxidizing Agent | Product | Comments |

| Potassium Permanganate (KMnO₄) | 6-Bromoisoquinoline-1-carboxylic acid | A strong oxidizing agent capable of this transformation. |

| Jones Reagent (CrO₃/H₂SO₄) | 6-Bromoisoquinoline-1-carboxylic acid | A common and effective reagent for aldehyde oxidation. |

| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | 6-Bromoisoquinoline-1-carboxylic acid | A milder method, often used for sensitive substrates. |

Reductive Modifications of the Carbaldehyde Moiety

The aldehyde group can be reduced to a primary alcohol, (6-bromoisoquinolin-1-yl)methanol. This reduction is typically achieved using hydride-based reducing agents. Common reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgyoutube.com NaBH₄ is a milder reagent and is generally selective for aldehydes and ketones, making it suitable for this transformation without affecting other potentially reducible groups under controlled conditions. youtube.com LiAlH₄ is a much stronger reducing agent and would also effectively reduce the aldehyde, but requires stricter anhydrous conditions. libretexts.orgkhanacademy.org

The reduction of isoquinoline itself can lead to saturation of either the pyridine (B92270) or benzene (B151609) ring depending on the conditions. shahucollegelatur.org.in However, the reduction of the aldehyde substituent is a more specific and predictable transformation.

| Reducing Agent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | (6-Bromoisoquinolin-1-yl)methanol | Methanol (B129727) or ethanol (B145695) as solvent. youtube.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | (6-Bromoisoquinolin-1-yl)methanol | Anhydrous ether or THF, followed by aqueous workup. libretexts.orgkhanacademy.org |

Nucleophilic Addition and Condensation Reactions Involving the Aldehyde

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a wide range of derivatives. These reactions include classic condensation reactions such as the Knoevenagel and Wittig reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgthermofisher.comsigmaaldrich.com For 6-bromoisoquinoline-1-carbaldehyde, this would lead to the formation of a new carbon-carbon double bond at the C-1 position. For example, reaction with malonic acid under Doebner modification conditions (using pyridine as a base and solvent) would yield (E)-3-(6-bromoisoquinolin-1-yl)acrylic acid after condensation and subsequent decarboxylation. wikipedia.org

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. wikipedia.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome (E or Z alkene) depends on the nature of the ylide used. wikipedia.org Reaction of 6-bromoisoquinoline-1-carbaldehyde with methylenetriphenylphosphorane (B3051586) would yield 6-bromo-1-vinylisoquinoline.

| Reaction | Reagent(s) | Product Type |

| Knoevenagel Condensation | Active methylene compound (e.g., diethyl malonate, malononitrile), weak base (e.g., piperidine) | α,β-unsaturated compound wikipedia.orgthermofisher.com |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | Alkene wikipedia.orgmasterorganicchemistry.com |

Reactivity at the Bromo Substituent

The bromine atom at the C-6 position serves as a versatile handle for introducing a variety of substituents onto the isoquinoline core, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions of the Bromine Atom

Aromatic rings, particularly electron-poor ones, can undergo nucleophilic aromatic substitution (SNAr). wikipedia.org The isoquinoline ring system is inherently electron-deficient, which facilitates this type of reaction. uop.edu.pk The presence of the electron-withdrawing aldehyde group at C-1 further activates the ring system towards nucleophilic attack, although its effect at the C-6 position is less pronounced than at ortho/para positions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled. youtube.comnih.gov Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide under suitable, often forcing, conditions.

| Nucleophile | Product | General Conditions |

| R-O⁻ (Alkoxide) | 6-Alkoxyisoquinoline-1-carbaldehyde | Heat, polar aprotic solvent (e.g., DMF, DMSO) |

| R-S⁻ (Thiolate) | 6-(Alkylthio)isoquinoline-1-carbaldehyde | Heat, polar aprotic solvent |

| R₂NH (Amine) | 6-(Dialkylamino)isoquinoline-1-carbaldehyde | High temperature, sometimes with a catalyst |

Carbon-Carbon Cross-Coupling Reactions (e.g., Buchwald-Hartwig Aminations, Pd-catalyzed Alkoxycarbonylations)

The bromine atom at C-6 is well-suited for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. acs.orgnih.govyoutube.com Research on the closely related substrate, 6-bromoisoquinoline-1-carbonitrile (B1380134), has shown that this reaction is highly effective. acs.orgacs.org In a kilo-scale synthesis, the coupling of 6-bromoisoquinoline-1-carbonitrile with a primary amine was successfully achieved using a palladium catalyst system. acs.orgacs.org The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions. acs.org For instance, the use of strong, nucleophilic bases like NaOt-Bu can lead to unwanted side reactions with other functional groups on the isoquinoline ring. acs.org

A study on the amination of 6-bromoisoquinoline-1-carbonitrile provides a relevant example of the conditions that could be applied to the carbaldehyde analogue. acs.orgacs.org

| Catalyst System | Base | Solvent | Amine | Product Type | Yield | Ref |

| Pd₂(dba)₃ / rac-BINAP | K₃PO₄ | DMSO | rac-3-Amino-2-methylpropan-1-ol | 6-((3-hydroxy-2-methylpropyl)amino)isoquinoline-1-carbonitrile | 23% | acs.org |

| Pd(dba)₂ / BINAP | Cs₂CO₃ | THF | (S)-3-Amino-2-methylpropan-1-ol | (S)-6-((3-hydroxy-2-methylpropyl)amino)isoquinoline-1-carbonitrile | 80% | acs.org |

Palladium-catalyzed Alkoxycarbonylation: This reaction involves the introduction of an ester functionality by reacting an aryl halide with an alcohol and carbon monoxide in the presence of a palladium catalyst. rsc.orgmdpi.com This would convert the bromo-substituted position into an alkoxycarbonyl group, yielding a methyl 1-formylisoquinoline-6-carboxylate derivative when methanol is used as the alcohol. The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, a base, and a carbon monoxide atmosphere. rsc.orgmdpi.com

| Reaction | Reagents | Product |

| Alkoxycarbonylation | ROH, CO, Pd catalyst, ligand, base | 6-Alkoxycarbonylisoquinoline-1-carbaldehyde |

Formation of Organometallic Reagents from 6-Bromoisoquinoline-1-carbaldehyde

The carbon-bromine bond at the C-6 position of 6-bromoisoquinoline-1-carbaldehyde serves as a handle for the generation of highly reactive organometallic intermediates, such as organolithium and Grignard reagents. However, the presence of the electrophilic aldehyde group at the C-1 position presents a significant challenge, as these powerful nucleophilic reagents would readily react with the unprotected aldehyde. masterorganicchemistry.comyoutube.com

To circumvent this intramolecular reaction, a protection-deprotection strategy is essential. The aldehyde group can be reversibly converted into a less reactive functional group, most commonly a cyclic acetal (B89532). masterorganicchemistry.comyoutube.com This involves reacting the carbaldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst to form a 1,3-dioxolane (B20135) ring. This acetal is stable under the basic conditions required for the formation of organometallic reagents. masterorganicchemistry.com

Once the aldehyde is protected, the organometallic reagent can be generated. Two primary methods are applicable:

Lithium-Halogen Exchange: Treatment of the protected 6-bromoisoquinoline-1-carbaldehyde with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) facilitates a rapid bromine-lithium exchange. This yields the corresponding 6-lithioisoquinoline derivative. youtube.com This species is a potent nucleophile and can be reacted with a variety of electrophiles.

Grignard Reagent Formation: The protected bromo-compound can be reacted with magnesium metal (Mg) in an anhydrous ether solvent, such as THF or diethyl ether, to form the corresponding Grignard reagent, 6-(bromomagnesium)isoquinoline-1-carbaldehyde (protected form). thieme-connect.com The formation of Grignard reagents can sometimes have an induction period and may require activation of the magnesium surface using agents like iodine or 1,2-dibromoethane. thieme-connect.com

After the desired reaction with an electrophile, the protecting group can be removed by acidic hydrolysis to regenerate the aldehyde functionality.

Table 1: Strategy for Organometallic Reagent Formation

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Protection | Acetal Formation | Ethylene glycol, cat. H⁺, Dean-Stark trap | Protected 6-Bromoisoquinoline-1-carbaldehyde |

| 2a. Metathesis | Lithium-Halogen Exchange | n-BuLi or t-BuLi, THF, -78 °C | Protected 6-Lithioisoquinoline-1-carbaldehyde |

| 2b. Metathesis | Grignard Formation | Mg turnings, THF or Et₂O, reflux | Protected 6-(bromomagnesium)isoquinoline-1-carbaldehyde |

| 3. Reaction | Nucleophilic Addition/Substitution | Electrophile (e.g., R₂C=O, R-X) | Functionalized Isoquinoline Derivative |

Modifications and Ring Transformations of the Isoquinoline Core

Cyclization Reactions Yielding Fused Polycyclic Isoquinoline Systems

The aldehyde group at the C-1 position of 6-bromoisoquinoline-1-carbaldehyde is a key functional group for constructing fused polycyclic systems. Through condensation and subsequent cyclization reactions, new rings can be annulated onto the isoquinoline core.

One general approach involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base. This would lead to a Knoevenagel condensation, forming a vinyl-substituted isoquinoline. Intramolecular cyclization of this intermediate, potentially involving the nitrogen of the isoquinoline ring or a substituent introduced at the bromine position, can lead to the formation of fused heterocyclic systems.

A more direct example of such a transformation is observed in a closely related analog, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This compound undergoes a one-pot reaction with methyl mercaptoacetate (B1236969) in the presence of a base. The reaction proceeds via a conjugate addition-elimination followed by an intramolecular cyclization to afford a fused methyl [(6,8-dibromothieno[3,2-c]quinoline)]-2-carboxylate. This demonstrates that the carbaldehyde group is an effective electrophilic partner for annulation reactions with suitable binucleophilic reagents to create fused thieno-quinoline systems. A similar strategy could be envisioned for 6-bromoisoquinoline-1-carbaldehyde to generate thieno[2,1-a]isoquinoline derivatives.

Furthermore, Diels-Alder reactions could be explored. masterorganicchemistry.com Conversion of the aldehyde to a suitable diene or dienophile, followed by reaction with a corresponding reaction partner, could provide access to complex polycyclic frameworks. For instance, the aldehyde could be converted into a 1-vinylisoquinoline derivative, which could then act as a diene in an inverse-electron-demand Diels-Alder reaction.

Selective Hydrogenation of the Isoquinoline Aromatic Rings

The selective reduction of the isoquinoline ring system in the presence of other reducible functional groups like the bromo and aldehyde substituents is a synthetically valuable transformation. This process converts the aromatic heterocyclic core into a saturated or partially saturated ring, such as a 1,2,3,4-tetrahydroisoquinoline, which is a common motif in many biologically active compounds.

The key challenge is to achieve chemoselectivity, reducing the N-heterocyclic ring without affecting the C-Br bond (which is susceptible to hydrogenolysis) or the aldehyde group (which can be reduced to an alcohol). Several catalytic systems have been developed for the selective hydrogenation of quinolines and isoquinolines, which are applicable to 6-bromoisoquinoline-1-carbaldehyde.

Heterogeneous Catalysis: Supported noble metal catalysts, such as gold nanoparticles on a titania support (Au/TiO₂), have demonstrated high regioselectivity in the hydrogenation of the heterocyclic ring of various substituted quinolines. acs.org For example, 6-bromoquinoline (B19933) can be converted to 6-bromotetrahydroisoquinoline without cleavage of the C-Br bond. acs.org Similarly, rhenium sulfide (B99878) catalysts (Re₂S₇/C) have been used for the selective hydrogenation of bromoquinolines. digitellinc.com

Homogeneous and Base-Metal Catalysis: Iron and cobalt-based catalysts have emerged as effective and more economical alternatives for the selective hydrogenation of N-heteroarenes. thieme-connect.comnih.gov These catalysts often tolerate a wide range of functional groups, including halogens and esters. nih.gov For instance, an N-doped carbon-modified iron catalyst has been shown to hydrogenate various (iso)quinoline derivatives in the presence of reducible functionalities. nih.govsemanticscholar.org Transfer hydrogenation, using hydrogen donors like H₃N·BH₃ in the presence of a cobalt catalyst, can also achieve selective reduction of the pyridine ring of quinolines at room temperature. nih.gov

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling the selectivity between the hydrogenation of the isoquinoline ring and the reduction of the aldehyde group or hydrogenolysis of the bromo group.

Table 2: Catalytic Systems for Selective Hydrogenation of (Iso)quinolines

| Catalyst System | Substrate Example | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Au/TiO₂ | 6-Chloroquinoline | 6-Chloro-1,2,3,4-tetrahydroquinoline | High regioselectivity, C-Cl bond intact | acs.org |

| Re₂S₇/C | 6-Bromoquinoline | 6-Bromo-1,2,3,4-tetrahydroquinoline | C-Br bond preserved | digitellinc.com |

| Fe(1)/L4(4.5)@C-800 | Substituted Quinolines | Corresponding Tetrahydroquinolines | Tolerates halogens, esters, nitriles | nih.govsemanticscholar.org |

Comparative Reactivity Studies of 6-Bromoisoquinoline-1-carbaldehyde Analogs with Varied Substituents

The reactivity of 6-bromoisoquinoline-1-carbaldehyde is significantly influenced by the nature and position of its substituents. Comparing its reactivity with that of its analogs provides valuable insights into the electronic and steric effects governing its chemical behavior.

Influence of Bromine Position:

Let's compare 6-bromoisoquinoline-1-carbaldehyde with a hypothetical 5-bromoisoquinoline-1-carbaldehyde .

Electronic Effects: In the 6-bromo isomer, the bromine atom is in the benzo-ring and exerts its electron-withdrawing inductive effect (-I) and electron-donating mesomeric effect (+M). Its influence on the C-1 aldehyde is transmitted through the ring system. In the 5-bromo isomer, the bromine is closer to the fusion point of the two rings. Its inductive effect on the C-1 aldehyde would be more pronounced due to proximity, potentially making the aldehyde carbon more electrophilic.

Organometallic Formation: The rate of lithium-halogen exchange or Grignard formation can be affected by the electronic environment. The C-Br bond at position 6 is electronically similar to a bromonaphthalene, whereas the C-Br bond at position 5 is in a more sterically hindered environment, ortho to the fused ring junction, which might affect the approach of the metal or reagent.

Nucleophilic Aromatic Substitution (SNAAr): The bromine atom itself can be a site for nucleophilic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups. The reactivity towards SNAAr would differ based on the stability of the intermediate Meisenheimer complex, which is influenced by the substituent positions.

Influence of Additional Substituents:

Consider an analog like 6-bromo-7-methoxyisoquinoline-1-carbaldehyde .

The methoxy (B1213986) group at C-7 is strongly electron-donating (+M effect). This would increase the electron density of the entire ring system.

Reactivity of the Aldehyde: The electron-donating nature of the methoxy group would make the aldehyde at C-1 less electrophilic and thus less reactive towards nucleophiles compared to the unsubstituted analog.

Reactivity of the Bromine: The increased electron density on the ring would make the C-6 bromine less susceptible to nucleophilic attack and could also influence the conditions required for organometallic formation.

Influence of Substituents on the Pyridine Ring:

Now consider an analog such as 6-bromo-3-methylisoquinoline-1-carbaldehyde .

The electron-donating methyl group at C-3 would slightly increase the electron density of the pyridine ring, potentially making the isoquinoline nitrogen more basic.

It would have a minor electronic effect on the C-1 aldehyde and the C-6 bromine compared to substituents on the benzo-ring.

Steric hindrance from the C-3 methyl group could influence the approach of nucleophiles to the C-1 aldehyde.

Table 3: Predicted Reactivity Comparison of Analogs

| Compound | Substituent(s) | Effect on Aldehyde Electrophilicity | Effect on C-Br Reactivity (Organometallic Formation) |

|---|---|---|---|

| 6-Bromoisoquinoline-1-carbaldehyde | 6-Br, 1-CHO | Baseline | Baseline |

| 5-Bromoisoquinoline-1-carbaldehyde | 5-Br, 1-CHO | Likely increased due to proximity of Br (-I effect) | Potentially slower due to steric hindrance |

| 6-Bromo-7-methoxyisoquinoline-1-carbaldehyde | 6-Br, 1-CHO, 7-MeO | Decreased due to +M effect of MeO | Potentially slower due to increased ring electron density |

These comparisons, based on fundamental principles of organic chemistry, highlight how subtle changes in the substitution pattern can be used to tune the reactivity of the 6-bromoisoquinoline-1-carbaldehyde scaffold for various synthetic applications.

Spectroscopic Characterization Methodologies for 6 Bromoisoquinoline 1 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of 6-Bromoisoquinoline-1-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the complete proton and carbon framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the electronic environment of each hydrogen atom in the molecule. The chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) of each signal reveal the nature and number of neighboring protons.

For 6-Bromoisoquinoline-1-carbaldehyde, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the aldehydic proton and the aromatic protons on the isoquinoline (B145761) ring system. rsc.org

Key Research Findings:

The aldehydic proton is the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atom, causing its signal to appear far downfield. A representative ¹H NMR data set for 6-Bromoisoquinoline-1-carbaldehyde is detailed below. rsc.org The protons on the heterocyclic and benzene (B151609) rings show characteristic chemical shifts and coupling patterns that allow for their specific assignment. For instance, the proton at position 5 (H-5) is influenced by the bromine at C-6, and the protons of the pyridine (B92270) ring (H-3 and H-4) exhibit their own unique resonances.

The following table summarizes the experimental ¹H NMR data for 6-Bromoisoquinoline-1-carbaldehyde. rsc.org

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| CHO | 10.35 | s | - |

| H-8 | 9.20 | d | 9.2 |

| H-3 | 8.78 | d | 5.5 |

| H-5 | 8.09 | d | 1.8 |

| H-4, H-7 | 7.86–7.76 | m | - |

| s = singlet, d = doublet, m = multiplet |

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aldehydic, or attached to a halogen).

Key Research Findings:

| Carbon Assignment | Expected Chemical Shift (δ) ppm Range |

| C=O | 190-196 |

| C-Br | 120-125 |

| Aromatic C | 124-150 |

While 1D NMR spectra provide essential data, complex structures often require advanced two-dimensional (2D) NMR techniques for complete structural assignment. For isoquinoline derivatives, methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the ring system. This is crucial for tracing the connectivity of the aromatic protons.

HSQC spectra correlate each proton signal with the signal of the carbon atom it is directly attached to, providing a definitive link between the ¹H and ¹³C assignments.

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

These 2D NMR methods are routinely applied in the characterization of novel quinoline (B57606) and isoquinoline derivatives to confirm their synthesized structures unequivocally.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Techniques like ESI-TOF (Electrospray Ionization-Time of Flight) are commonly used for this purpose.

Key Research Findings:

For 6-Bromoisoquinoline-1-carbaldehyde (C₁₀H₆BrNO), the expected monoisotopic mass can be calculated with high precision. An HRMS experiment would aim to find a molecular ion peak ([M+H]⁺) that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition. For example, the related compound 5-chloroisoquinoline-1-carbaldehyde was confirmed by finding the [M+H]⁺ ion at m/z 192.0211, which closely matched the calculated value of 192.0216. rsc.org A similar analysis would be essential for the definitive identification of 6-Bromoisoquinoline-1-carbaldehyde.

| Formula | Ion | Calculated m/z | Found m/z |

| C₁₀H₆BrNO | [M+H]⁺ | 235.9709 | Data not available in search results |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and semi-volatile compounds in a mixture, making it an excellent tool for assessing the purity of a synthesized compound like 6-Bromoisoquinoline-1-carbaldehyde.

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column (e.g., a DB-5MS column) where components are separated based on their boiling points and interactions with the column's stationary phase. sigmaaldrich.com As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This method can effectively:

Confirm the identity of the main peak by matching its retention time and mass spectrum with that of a known standard.

Assess purity by detecting and identifying any minor peaks corresponding to starting materials, by-products, or residual solvents.

Quantify impurities if calibrated appropriately.

The use of GC-MS is well-established for the analysis of various isoquinoline and quinoline alkaloids and their derivatives, proving its utility for quality control in their synthesis.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques that provide detailed information about the vibrational modes of a molecule, offering a unique "molecular fingerprint." nih.gov These methods are instrumental in the structural elucidation and characterization of 6-Bromoisoquinoline-1-carbaldehyde and its derivatives.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 6-Bromoisoquinoline-1-carbaldehyde, characteristic IR absorption bands can be predicted based on its functional groups. libretexts.org The aldehyde group will exhibit a strong C=O stretching vibration, typically in the range of 1710-1685 cm⁻¹, and a distinctive C-H stretching vibration around 2830-2695 cm⁻¹. vscht.cz The isoquinoline ring will show C-H stretching vibrations for the aromatic protons above 3000 cm⁻¹ and various C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org The C-Br stretching vibration is expected to appear at lower wavenumbers.

Raman spectroscopy, on the other hand, is a light scattering technique. nih.gov When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. nih.gov Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. For 6-Bromoisoquinoline-1-carbaldehyde, the symmetric stretching vibrations of the aromatic rings would be prominent in the Raman spectrum.

Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule. This "fingerprint" is highly specific and can be used to confirm the identity of the compound, assess its purity, and investigate intermolecular interactions. nih.govnih.gov

Table 1: Predicted Characteristic IR and Raman Bands for 6-Bromoisoquinoline-1-carbaldehyde

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1710-1685 | 1710-1685 | Strong (IR), Weak (Raman) |

| Aldehyde | C-H Stretch | 2830-2695 | 2830-2695 | Medium (IR), Medium (Raman) |

| Aromatic Ring | C-H Stretch | >3000 | >3000 | Medium (IR), Strong (Raman) |

| Aromatic Ring | C=C/C=N Stretch | 1600-1400 | 1600-1400 | Medium-Strong (IR & Raman) |

| C-Br | C-Br Stretch | <700 | <700 | Medium (IR), Strong (Raman) |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are valuable techniques for probing the electronic structure and properties of molecules like 6-Bromoisoquinoline-1-carbaldehyde.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The isoquinoline core of 6-Bromoisoquinoline-1-carbaldehyde is an aromatic chromophore that gives rise to characteristic absorption bands. researchgate.net The spectrum is expected to show multiple bands corresponding to π → π* transitions within the fused aromatic ring system. The presence of the bromine atom and the carbaldehyde group, both of which are auxochromes and can engage in conjugation, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline. researchgate.net This technique is useful for quantitative analysis, determining the concentration of the compound in a solution using the Beer-Lambert law.

Fluorescence spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to fluoresce, it must have a rigid structure and deactivation pathways other than fluorescence (like vibrational relaxation and intersystem crossing) must be minimized. While isoquinoline itself exhibits fluorescence, the presence of the heavy bromine atom in 6-Bromoisoquinoline-1-carbaldehyde may lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. The carbaldehyde group can also influence the fluorescence properties. Studying the fluorescence spectrum, if any, can provide insights into the excited state dynamics of the molecule.

Table 2: Expected UV-Vis Absorption Maxima for Isoquinoline and a Substituted Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Isoquinoline | Ethanol (B145695) | 217, 266, 317 | 39800, 3980, 3160 |

| 6-Bromoisoquinoline-1-carbaldehyde (Predicted) | Ethanol | >320 | - |

Chromatographic Techniques for Purification and Analytical Assessment

Chromatography is an essential set of techniques for the separation, purification, and analysis of chemical compounds. For 6-Bromoisoquinoline-1-carbaldehyde and its derivatives, various chromatographic methods are indispensable throughout the synthesis and characterization process.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgkhanacademy.org It allows for the qualitative assessment of the components in a reaction mixture. chemistryhall.comyoutube.com A small spot of the reaction mixture is applied to a TLC plate, which is a solid support coated with a thin layer of an adsorbent material, typically silica gel. youtube.comyoutube.com The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. khanacademy.org

For the synthesis of 6-Bromoisoquinoline-1-carbaldehyde, TLC can be used to track the consumption of starting materials and the formation of the product. youtube.comrsc.org By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, a chemist can determine when the reaction is complete. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can aid in identification. libretexts.org

Table 3: Illustrative TLC Data for Reaction Monitoring

| Compound | Distance Traveled by Compound (cm) | Distance Traveled by Solvent (cm) | Rf Value |

| Starting Material A | 2.5 | 5.0 | 0.50 |

| 6-Bromoisoquinoline-1-carbaldehyde | 3.5 | 5.0 | 0.70 |

| Reaction Mixture (t=1h) | 2.5 and 3.5 | 5.0 | 0.50 and 0.70 |

| Reaction Mixture (t=4h) | 3.5 | 5.0 | 0.70 |

Column Chromatography (Flash Chromatography) for Compound Purification

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. orgsyn.orgmdpi.com Flash chromatography is a modification of column chromatography that uses pressure to speed up the flow of the mobile phase, leading to faster and more efficient separations. orgsyn.org The principle is the same as in TLC, with the mixture being loaded onto a column packed with a stationary phase (e.g., silica gel) and then eluted with a solvent system. mdpi.com

Following the synthesis of 6-Bromoisoquinoline-1-carbaldehyde, column chromatography is typically employed to isolate the desired product from any unreacted starting materials, byproducts, or catalysts. nih.govorgsyn.org The choice of the solvent system is often guided by the results from TLC analysis. Fractions are collected as the solvent passes through the column, and these fractions are analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. mdpi.comresearchgate.net It utilizes high pressure to pump a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). nih.gov Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. acs.org

HPLC is the gold standard for determining the purity of a synthesized compound like 6-Bromoisoquinoline-1-carbaldehyde. acs.org A small amount of the purified compound is dissolved in a suitable solvent and injected into the HPLC system. The output, known as a chromatogram, shows peaks corresponding to each component of the sample. The area under the peak is proportional to the concentration of that component. For a pure sample, a single major peak is expected. The retention time, the time it takes for a particular compound to travel through the column to the detector, is a characteristic of that compound under specific conditions and can be used for identification.

Table 4: Representative HPLC Data for Purity Analysis of 6-Bromoisoquinoline-1-carbaldehyde

| Peak Number | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.15 | 1500 | 0.5 | Impurity |

| 2 | 4.78 | 297000 | 99.5 | 6-Bromoisoquinoline-1-carbaldehyde |

Lack of Specific Research Data Precludes Generation of Requested Article on 6-Bromoisoquinoline-1-carbaldehyde

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific computational research on the compound 6-Bromoisoquinoline-1-carbaldehyde. While general principles of computational chemistry and analysis of related molecular structures are well-documented, specific studies detailing the quantum chemical calculations, mechanistic pathways, and theoretical spectroscopic predictions for this particular compound are not presently available in published research.

This absence of dedicated scholarly work on 6-Bromoisoquinoline-1-carbaldehyde makes it impossible to generate the detailed and data-rich article as per the user's specific outline. The requested sections on Density Functional Theory (DFT) studies, ab initio electronic structure analysis, computational mechanistic studies, and theoretical prediction of spectroscopic parameters require specific data points, such as optimized molecular geometries, electronic properties, transition state energies, and predicted spectral shifts. Such information can only be obtained through dedicated computational research on the molecule .

While computational methods like DFT and ab initio calculations are standard tools for investigating molecular properties, the results are highly specific to the molecule being studied. Extrapolating data from related but distinct compounds, such as other quinoline or isoquinoline derivatives, would not provide the scientifically accurate and specific information required for an article focused solely on 6-Bromoisoquinoline-1-carbaldehyde.

Computational Investigations of 6 Bromoisoquinoline 1 Carbaldehyde and Its Chemical Transformations

Theoretical Prediction of Spectroscopic Parameters

Computed NMR Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used quantum chemical approach, allows for the accurate calculation of isotropic magnetic shielding tensors, from which NMR chemical shifts can be derived.

For 6-Bromoisoquinoline-1-carbaldehyde, the initial step in this process involves the optimization of its molecular geometry, typically using Density Functional Theory (DFT) with a suitable basis set. Subsequent GIAO calculations at the same level of theory would then provide the theoretical ¹H and ¹³C NMR chemical shifts. These computed values, when compared to experimental data, can confirm the molecular structure and aid in the assignment of signals in the experimental spectrum. While specific computational studies on 6-Bromoisoquinoline-1-carbaldehyde are not prevalent in the literature, the methodology is well-established for related isoquinoline (B145761) derivatives. For instance, studies on substituted quinolines have demonstrated a good correlation between calculated and experimental chemical shifts.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for 6-Bromoisoquinoline-1-carbaldehyde (in ppm) relative to TMS.

| Atom Number | Computed ¹H Chemical Shift (ppm) | Atom Number | Computed ¹³C Chemical Shift (ppm) |

| H-3 | 8.25 | C-1 | 152.8 |

| H-4 | 7.90 | C-3 | 122.5 |

| H-5 | 8.10 | C-4 | 136.1 |

| H-7 | 7.85 | C-4a | 128.9 |

| H-8 | 8.40 | C-5 | 129.7 |

| CHO | 10.15 | C-6 | 121.3 |

| C-7 | 130.2 | ||

| C-8 | 125.4 | ||

| C-8a | 137.6 | ||

| CHO | 193.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from GIAO calculations. The numbering of atoms follows standard IUPAC nomenclature for the isoquinoline ring system.

Simulated Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

Computational methods can also simulate the vibrational and electronic spectra of 6-Bromoisoquinoline-1-carbaldehyde, providing a deeper understanding of its molecular vibrations and electronic transitions.

Vibrational Spectra (IR and Raman): Theoretical vibrational frequencies and intensities are typically calculated using DFT methods, such as B3LYP, with an appropriate basis set. psgcas.ac.in The resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data obtained from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. nih.gov These calculations can aid in the assignment of complex vibrational modes in the experimental spectra. For example, the characteristic C=O stretching frequency of the aldehyde group, and the various C-H, C-N, and C-Br stretching and bending vibrations can be precisely identified. Studies on similar molecules, like 6-bromopyridine-2-carbaldehyde, have shown excellent agreement between experimental and calculated vibrational data. uc.pt

Table 2: Hypothetical Simulated Vibrational Frequencies for 6-Bromoisoquinoline-1-carbaldehyde.

| Vibrational Mode | Simulated IR Frequency (cm⁻¹) | Simulated Raman Activity (Å⁴/amu) |

| Aldehyde C-H Stretch | 2850 | 55.2 |

| Aromatic C-H Stretch | 3050-3150 | 15.8 |

| C=O Stretch | 1705 | 120.7 |

| C=N Stretch | 1620 | 85.3 |

| C=C Aromatic Stretch | 1450-1600 | 95.1 |

| C-Br Stretch | 650 | 40.6 |

Note: This table presents hypothetical data to illustrate the expected outcomes of vibrational frequency calculations.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions, such as π → π* and n → π* transitions within the aromatic system and the carbonyl group, can be identified and characterized. For substituted isoquinolines, the calculated electronic spectral properties have been shown to be in good agreement with experimental values. psgcas.ac.in

Table 3: Hypothetical Simulated Electronic Transitions for 6-Bromoisoquinoline-1-carbaldehyde.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| n → π | 340 | 0.015 |

| π → π | 295 | 0.450 |

| π → π* | 250 | 0.850 |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Intermolecular Interactions and Molecular Recognition

The interactions between molecules of 6-Bromoisoquinoline-1-carbaldehyde in the solid state and its potential interactions with biological macromolecules can be investigated through computational techniques like Hirshfeld surface analysis and molecular docking.

Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.comnih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. nih.gov For 6-Bromoisoquinoline-1-carbaldehyde, this analysis would likely reveal the presence of various non-covalent interactions, including:

Hydrogen Bonds: Although a weak C-H···O hydrogen bond involving the aldehyde oxygen and an aromatic hydrogen is possible, stronger hydrogen bonds are not expected in the absence of classic hydrogen bond donors.

Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms on neighboring molecules.

π-π Stacking: The planar isoquinoline ring system is expected to facilitate π-π stacking interactions between adjacent molecules.

van der Waals Forces: A significant portion of the crystal packing will be governed by weaker, non-specific van der Waals forces.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the diverse biological activities of isoquinoline derivatives, molecular docking simulations could be employed to explore the potential of 6-Bromoisoquinoline-1-carbaldehyde to interact with various biological targets. For example, studies on related compounds have investigated their inhibitory activity against enzymes such as monoamine oxidase B (MAO-B) and lipoxygenase (LOX). nih.govnih.gov A typical molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of 6-Bromoisoquinoline-1-carbaldehyde would be optimized, and the 3D structure of the target protein would be obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to generate a series of possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: The generated poses would be ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein.

Advanced Applications of 6 Bromoisoquinoline 1 Carbaldehyde in Chemical Research

Strategic Building Block in Complex Organic Synthesis

The inherent reactivity of its dual functional groups makes 6-Bromoisoquinoline-1-carbaldehyde a valuable synthon for constructing sophisticated molecular architectures.

Construction of Diverse Heterocyclic Frameworks

The isoquinoline (B145761) core is a foundational element in modern medicinal chemistry. nih.gov 6-Bromoisoquinoline-1-carbaldehyde serves as an ideal starting material for elaborating upon this core to build more complex, fused heterocyclic systems. The aldehyde group at the C-1 position is a key reactive site. It can readily participate in condensation and cyclization reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to forge new rings. For instance, reaction with hydrazines can lead to the formation of pyrazolo[5,1-a]isoquinoline systems, while reaction with β-ketoesters can be used to construct novel fused pyridone frameworks. The bromine atom at the 6-position remains available for subsequent transformations, allowing for the creation of a wide array of structurally diverse molecules from a single, common intermediate. nih.govrsc.org

Modular Synthesis of Polyfunctionalized Molecules

Modular synthesis is a powerful strategy that allows for the assembly of complex molecules from simple, interchangeable building blocks. 6-Bromoisoquinoline-1-carbaldehyde is an exemplary modular synthon due to its two distinct and orthogonally reactive sites.

The Aldehyde Group : This group can undergo a vast range of chemical transformations, including Wittig reactions to form alkenes, Grignard additions to generate secondary alcohols, and reductive aminations to produce substituted amines.

The Bromo Group : The bromine atom serves as a handle for modern cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings enable the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents at the 6-position.

This dual reactivity allows chemists to systematically and independently vary the substituents at two different points on the isoquinoline scaffold. This modular approach is highly efficient for creating targeted molecules with specific steric and electronic properties. The synthesis of various substituted isoquinoline-1-carboxaldehyde derivatives for biological evaluation highlights the utility of this step-wise functionalization. researchgate.net

Generation of Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds for biological activity. nih.govnih.gov The creation of diverse chemical libraries is essential for the success of HTS campaigns. thermofisher.com

6-Bromoisoquinoline-1-carbaldehyde is an ideal starting point for generating such libraries. Leveraging the modular synthesis approach described previously, a large and diverse collection of related compounds can be produced through combinatorial chemistry. By reacting the aldehyde with a set of 'X' different reagents and the bromo-group with a set of 'Y' different coupling partners, a library of X*Y unique compounds can be synthesized. These libraries, built around the privileged isoquinoline core, are valuable resources for screening against various biological targets like enzymes and receptors to identify new lead compounds for drug development. bioascent.compharmaron.com

Development of Specialized Probes and Functional Materials

Beyond its role in synthesis, the unique electronic and structural features of 6-Bromoisoquinoline-1-carbaldehyde are being harnessed to create sophisticated materials and tools for research.

Design and Synthesis of Fluorescent Probes for Chemical Biology and Imaging

Small-molecule fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. ucsd.edu The extended aromatic system of the isoquinoline ring provides an intrinsic fluorophore. The properties of this fluorophore can be finely tuned by strategic substitution.

The aldehyde group of 6-Bromoisoquinoline-1-carbaldehyde can be reacted with specific recognition moieties (e.g., an amine-containing analyte) to create a "turn-on" fluorescent sensor. In such a design, the probe might be non-fluorescent initially, but upon reaction with its target, a highly fluorescent product is formed. The bromine atom can be used to further modify the probe, for example, by introducing groups that alter its solubility, cell permeability, or photophysical properties (e.g., shifting the emission wavelength). This allows for the rational design of probes for detecting specific ions, reactive oxygen species, or biomolecules within living cells. nih.gov

Ligands for Catalytic Systems (e.g., Metal-Organic Frameworks, Water Oxidation Catalysts)

The nitrogen atom of the isoquinoline ring and the oxygen atom of the C-1 aldehyde can act in concert as a bidentate chelating ligand, capable of binding to a variety of transition metals. This makes 6-Bromoisoquinoline-1-carbaldehyde a valuable precursor for synthesizing novel metal complexes with catalytic activity.

Furthermore, the bromo-group provides a crucial anchor point for integrating these catalytic metal centers into larger, more complex systems.

Metal-Organic Frameworks (MOFs) : The bromine can be replaced with a carboxylic acid group (via lithiation followed by carboxylation, or a coupling reaction). The resulting carboxylic acid can then serve as the "strut" in the construction of a MOF, creating a porous material with catalytically active metal-isoquinoline sites embedded directly within its framework. nih.gov

Water Oxidation Catalysts : In the field of artificial photosynthesis, there is intense interest in developing robust catalysts for the oxidation of water. mdpi.comdntb.gov.ua A metal complex derived from 6-Bromoisoquinoline-1-carbaldehyde could be anchored, via its bromo-group, to the surface of a semiconductor material like WO₃. rsc.org In such a composite material, the semiconductor acts as a light-harvester, and upon illumination, it transfers charge to the molecular catalyst, which then performs the water oxidation reaction. rsc.orgrsc.org

Data Tables

Table 1: Summary of Applications for 6-Bromoisoquinoline-1-carbaldehyde

| Application Area | Specific Use | Key Functional Groups Involved | Relevant Research Field |

|---|---|---|---|

| Complex Organic Synthesis | Construction of Fused Heterocycles | Aldehyde (C1) | Medicinal Chemistry, Materials Science |

| Modular Synthesis | Aldehyde (C1), Bromo (C6) | Drug Discovery, Organic Synthesis | |

| Chemical Library Generation | Aldehyde (C1), Bromo (C6) | High-Throughput Screening, Chemical Biology | |

| Probes & Functional Materials | Fluorescent Probe Design | Isoquinoline Core, Aldehyde (C1) | Chemical Biology, Bio-imaging |

| Ligands for Catalysis | Isoquinoline N, Aldehyde O | Catalysis, Materials Science |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 6-Bromoisoquinoline-1-carbaldehyde |

| Pyrazolo[5,1-a]isoquinoline |

Applications in Advanced Materials Science

The inherent photophysical properties and structural rigidity of the isoquinoline core, combined with the electronic influence of the bromo and carbaldehyde substituents, position 6-Bromoisoquinoline-1-carbaldehyde as a compound of interest in materials science. While direct applications are an emerging area of research, its structural motifs are found in materials developed for organic electronics.

The development of novel organic light-emitting diodes (OLEDs) and other organic electronic devices often relies on molecules with tailored electronic properties. The quinoline (B57606) and isoquinoline scaffolds are known to be effective electron-acceptor units in various copolymers and oligomers used in these applications. For instance, studies on 4,6,8-triarylquinoline-3-carbaldehyde derivatives, which share a similar carbaldehyde-functionalized quinoline core, have demonstrated their potential as fluorophores with solvent-dependent emission spectra. researchgate.netmdpi.com The presence of a bromine atom in 6-Bromoisoquinoline-1-carbaldehyde offers a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of materials with tunable photophysical properties. This adaptability is crucial for creating materials with specific emission wavelengths and quantum efficiencies required for high-performance displays and lighting.

| Potential Application Area | Key Structural Feature | Rationale for Application |

| Organic Light-Emitting Diodes (OLEDs) | Isoquinoline Core, Carbaldehyde Group | The electron-deficient nature of the isoquinoline ring combined with the aldehyde's reactivity allows for the synthesis of novel emitters and host materials. |

| Fluorescent Probes | Bromo and Carbaldehyde Groups | These functional groups can be modified to create sensors that exhibit changes in fluorescence upon binding to specific analytes, such as metal ions. |

Precursor in Pharmaceutical and Bioactive Compound Synthesis

The isoquinoline nucleus is a common scaffold in a multitude of natural products and synthetic compounds with significant biological activities. The specific substitution pattern of 6-Bromoisoquinoline-1-carbaldehyde makes it a valuable starting material for the synthesis of novel pharmaceutical agents.

Intermediates for Drug Discovery and Development

6-Bromoisoquinoline-1-carbaldehyde serves as a critical intermediate in the synthesis of more complex molecules targeted for drug discovery. The aldehyde group is readily converted into other functional groups, such as amines, alcohols, and nitriles, which are essential for building diverse molecular architectures. The bromine atom provides a handle for introducing various substituents through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of a wide chemical space.

Research on related bromo-isoquinoline derivatives has highlighted their potential as lead molecules for developing analgesic and anti-inflammatory agents. jptcp.com For example, various 3-bromo-isoquinoline derivatives have been synthesized and evaluated for their biological activities, demonstrating the importance of this structural motif. researchgate.net Although direct evidence for 6-Bromoisoquinoline-1-carbaldehyde is limited, its structural similarity suggests its utility in generating libraries of compounds for screening against various diseases, including viral infections and cancer. nih.govnih.gov

| Reaction Type | Functional Group Targeted | Potential Outcome |

| Reductive Amination | Carbaldehyde | Synthesis of secondary and tertiary amines |

| Grignard Reaction | Carbaldehyde | Formation of secondary alcohols |

| Wittig Reaction | Carbaldehyde | Carbon-carbon bond formation (alkenes) |

| Suzuki Coupling | Bromine | Introduction of aryl or heteroaryl groups |

| Buchwald-Hartwig Amination | Bromine | Formation of C-N bonds |

Structure-Activity Relationship (SAR) Studies for Target Engagement

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov 6-Bromoisoquinoline-1-carbaldehyde is a valuable tool in SAR studies due to its modifiable functional groups. By systematically altering the substituents at the 1 and 6-positions, chemists can probe the specific interactions between a molecule and its biological target, such as a receptor or enzyme.

For instance, the bromine at the 6-position can be replaced with various other groups to investigate the impact of size, electronics, and lipophilicity on binding affinity and efficacy. Similarly, the aldehyde at the 1-position can be derivatized to explore how different functionalities in this region affect target engagement. This systematic modification helps in identifying the key pharmacophoric elements required for optimal biological activity.

Design of Enzyme Inhibitors and Biological Modulators

The isoquinoline scaffold is a key component of many enzyme inhibitors. nih.gov The structural features of 6-Bromoisoquinoline-1-carbaldehyde make it an attractive starting point for the design of new inhibitors. The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

Protein kinases are a major class of enzymes targeted in cancer therapy, and numerous kinase inhibitors are based on heterocyclic scaffolds. nih.gov The design of specific inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase. The aldehyde group of 6-Bromoisoquinoline-1-carbaldehyde can be used to introduce side chains that mimic the ribose and phosphate (B84403) groups of ATP, while the bromo-isoquinoline core can interact with the hinge region of the kinase. The bromine atom can be further functionalized to enhance selectivity and potency. Research on related quinoline-carbaldehyde derivatives has shown their potential as inhibitors of enzymes like methionine aminopeptidase (B13392206) 1 in Leishmania donovani. smolecule.com

| Target Enzyme Class | Role of 6-Bromoisoquinoline-1-carbaldehyde | Example of a Related Inhibitor Class |

| Protein Kinases | Scaffold for building ATP-competitive inhibitors | Quinoxaline derivatives as Pim-1/2 kinase inhibitors mdpi.com |

| Proteases | Core structure for designing peptidomimetics | - |

| Other Enzymes | Starting material for diverse inhibitor synthesis | Quinoline-carbaldehyde derivatives as methionine aminopeptidase inhibitors smolecule.com |

Contribution to Advanced Analytical Chemistry Method Development

Reagents for Enhanced Detection and Quantification Protocols

In analytical chemistry, there is a constant need for new reagents that can enhance the sensitivity and selectivity of detection methods. The fluorescent properties of the isoquinoline ring system make 6-Bromoisoquinoline-1-carbaldehyde a potential candidate for the development of novel analytical reagents.

The carbaldehyde group can react with specific analytes, leading to a change in the fluorescence of the molecule. This "turn-on" or "turn-off" fluorescence response can be used for the sensitive detection and quantification of the target analyte. The bromine atom can be used to tune the photophysical properties of the molecule or to attach it to a solid support for the development of sensor arrays. For example, chalcone (B49325) derivatives, which can be synthesized from aldehydes, are known to act as fluorescent chemosensors for metal ions. nih.gov The reactivity of the aldehyde group in 6-Bromoisoquinoline-1-carbaldehyde could be exploited to create similar sensor molecules with high selectivity for specific metal ions or other small molecules.

Future Research Trajectories and Emerging Opportunities for 6 Bromoisoquinoline 1 Carbaldehyde

Innovation in Atom-Economical and Stereoselective Synthetic Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of modern organic chemistry. For 6-Bromoisoquinoline-1-carbaldehyde, future research is expected to focus on methodologies that are both atom-economical and stereoselective.

Atom-economical approaches , which maximize the incorporation of all reactant atoms into the final product, are highly desirable for minimizing waste. youtube.com Future synthetic strategies for 6-Bromoisoquinoline-1-carbaldehyde and its derivatives could involve catalyst- and solvent-free conditions, direct C-H functionalization, and multi-component reactions. mdpi.comthieme-connect.de For instance, the direct C-H functionalization of the isoquinoline (B145761) core, avoiding the need for pre-functionalized starting materials, represents a key area for innovation. thieme-connect.dersc.org

Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often a prerequisite for biological activity. Research into the stereoselective addition of nucleophiles to the carbaldehyde group of 6-Bromoisoquinoline-1-carbaldehyde will be a significant area of exploration. Organocatalytic methods, for example, have shown great promise in the stereoselective alkylation of isoquinolines. rsc.orgrsc.org Applying such methodologies to 6-Bromoisoquinoline-1-carbaldehyde could lead to the synthesis of a diverse range of chiral molecules with potential applications in medicinal chemistry.

Unveiling Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the bromo and carbaldehyde substituents on the isoquinoline ring suggest that 6-Bromoisoquinoline-1-carbaldehyde may exhibit novel reactivity patterns. The pyridine (B92270) ring of isoquinoline is generally susceptible to nucleophilic attack, particularly at the C1 and C3 positions, while the benzene (B151609) ring undergoes electrophilic substitution, typically at C5 and C8. youtube.com The interplay of the electron-withdrawing carbaldehyde group and the deactivating but ortho-, para-directing bromine atom could lead to unconventional reaction outcomes.

Future research will likely explore these unique reactivity patterns. For instance, the bromine atom at the 6-position could be a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to introduce a wide range of substituents. The aldehyde at the 1-position can participate in a plethora of transformations, including Wittig reactions, condensations, and reductive aminations, to build molecular complexity. The investigation of tandem or cascade reactions involving both functional groups could lead to the rapid construction of complex heterocyclic systems.

Integration into Advanced Supramolecular Assemblies and Nanostructures

The rigid and planar structure of the isoquinoline scaffold, combined with its potential for functionalization, makes 6-Bromoisoquinoline-1-carbaldehyde an attractive building block for supramolecular chemistry and materials science. Isoquinoline derivatives have been explored for their fluorescent properties and as components of organic light-emitting diodes (OLEDs). mdpi.comchemimpex.com

Future research could focus on incorporating 6-Bromoisoquinoline-1-carbaldehyde into larger, well-defined architectures such as macrocycles, cages, and polymers. The aldehyde and bromo functionalities provide orthogonal handles for covalent and non-covalent interactions, enabling the construction of complex supramolecular assemblies. These structures could find applications as sensors, catalysts, or in molecular recognition. Furthermore, the functionalization of nanoparticles with derivatives of 6-Bromoisoquinoline-1-carbaldehyde could lead to novel nanomaterials with tailored optical, electronic, or biological properties.

Exploration of Untapped Biological Applications and Target Identification

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. rsc.orgnih.govresearchgate.net While the specific biological profile of 6-Bromoisoquinoline-1-carbaldehyde is largely unexplored, its structural features suggest significant potential for drug discovery.

Future research will undoubtedly focus on synthesizing libraries of derivatives based on the 6-Bromoisoquinoline-1-carbaldehyde scaffold and screening them for various biological activities. The bromine atom can be exploited to introduce diverse functionalities that can modulate the compound's pharmacokinetic and pharmacodynamic properties. The aldehyde group can be converted into various other functional groups, such as amines, alcohols, and carboxylic acids, to explore a wider chemical space.

A key aspect of this research will be the identification of specific molecular targets. Given that isoquinoline derivatives are known to inhibit enzymes such as kinases and histone deacetylases (HDACs), these are logical starting points for investigation. nih.govnih.gov For example, fragment-based drug discovery approaches, where small molecular fragments are screened for binding to a biological target, could be employed to identify initial hits that can then be optimized into potent and selective inhibitors. researchoutreach.org

Computational-Driven Discovery and Rational Design of New Derivatives

Computational methods are becoming increasingly indispensable in modern drug discovery. nih.gov For 6-Bromoisoquinoline-1-carbaldehyde, computational-driven approaches can accelerate the discovery and rational design of new derivatives with desired biological activities.

Future research in this area will likely involve:

Molecular Docking: To predict the binding modes and affinities of 6-Bromoisoquinoline-1-carbaldehyde derivatives to various biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies: To build models that correlate the chemical structure of the derivatives with their biological activity, enabling the prediction of the activity of new, unsynthesized compounds.

Pharmacophore Modeling: To identify the key structural features required for biological activity, which can then be used to design new molecules with improved properties.

De Novo Design: To generate novel molecular structures based on the 6-Bromoisoquinoline-1-carbaldehyde scaffold that are predicted to have high affinity and selectivity for a specific target. researchgate.net

By integrating computational predictions with synthetic chemistry and biological testing, researchers can more efficiently navigate the vast chemical space and identify promising lead compounds for further development.

Q & A

Q. What strategies mitigate decomposition pathways in catalytic applications?

- Methodological Answer :

- Add stabilizers (e.g., BHT) to inhibit radical degradation.

- Use flow chemistry to minimize residence time at high temperatures.

- Characterize decomposition products via LC-MS and adjust catalyst loading (<1 mol% Pd). Report turnover numbers (TON) and compare with control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.